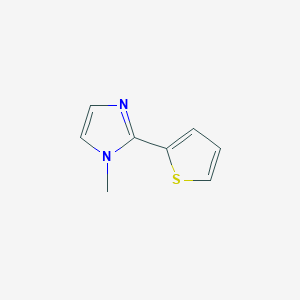
1-Methyl-2-(thiophen-2-yl)-1H-imidazole
Cat. No. B8761476
M. Wt: 164.23 g/mol
InChI Key: NILIONVJUCOSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08455477B2
Procedure details


Methylaminoacetaldehyde dimethyl acetal (0.50 ml, 3.9 mmol), thiophene-2-carbonitrile (0.36 ml, 3.9 mmol) and copper(I) chloride (481 mg, 4.86 mmol) were combined in a sealed tube and heated to 85° C. for 12 hours. The mixture was allowed to reach ambient temperature, and methanol (2 ml) was added, followed with hydrochloric acid (4.8 M, 2.0 ml, 9.7 mmol). The resulting mixture was refluxed for 4 hours and concentrated under reduced pressure to remove methanol. The mixture was placed over an ice bath and 50% aqueous sodium hydroxide (1.24 g, 31.1 mmol) was added slowly to keep the temperature below 20° C. Then the mixture was diluted with ethyl acetate, stirred for 5 mins, filtered and washed with ethyl acetate. The filtrate was washed with brine, separated, dried over sodium sulfate, filtered and concentrated and taken forward without additional purification. LRMS (ESI) calculated for C8H9N2S [M+H]+, 165.0; found 165.1.


Name
copper(I) chloride
Quantity
481 mg
Type
catalyst
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH:5]C.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].Cl.[OH-].[Na+].[C:19](OCC)(=O)C>[Cu]Cl.CO>[CH3:19][N:15]1[CH:3]=[CH:4][N:5]=[C:14]1[C:10]1[S:9][CH:13]=[CH:12][CH:11]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(CNC)OC
|
|
Name
|
|
|
Quantity
|
0.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C#N
|
|
Name
|
copper(I) chloride
|
|
Quantity
|
481 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 4 hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was placed over an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
taken forward without additional purification
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(=NC=C1)C=1SC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
